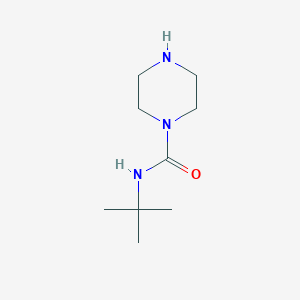

N-tert-butylpiperazine-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-9(2,3)11-8(13)12-6-4-10-5-7-12/h10H,4-7H2,1-3H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQDOVOQMLPMEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501253942 | |

| Record name | N-(1,1-Dimethylethyl)-1-piperazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501253942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253175-42-7 | |

| Record name | N-(1,1-Dimethylethyl)-1-piperazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253175-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1,1-Dimethylethyl)-1-piperazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501253942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-butyl)piperazine-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for N Tert Butylpiperazine 1 Carboxamide and Its Analogues

Direct Synthesis Approaches to N-tert-butylpiperazine-1-carboxamide

Direct synthesis methods aim to construct the target molecule in a minimal number of steps, often by forming the key carboxamide bond on an unsubstituted piperazine (B1678402) core.

Amidation Reactions for Carboxamide Formation

The most direct route to this compound involves the reaction of piperazine with a reagent that provides the complete tert-butylcarbamoyl group (-C(=O)NH-tBu). The primary method for this transformation is the nucleophilic addition of piperazine to tert-butyl isocyanate.

In this reaction, one of the secondary amine nitrogens of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This process is typically rapid and proceeds without the need for a catalyst. However, a significant challenge in this approach is achieving mono-substitution. Due to the symmetrical nature of piperazine and the high reactivity of the isocyanate, there is a substantial risk of di-acylation, leading to the formation of the undesired by-product N,N'-bis(tert-butyl)piperazine-1,4-dicarboxamide.

To favor the desired mono-substituted product, reaction conditions must be carefully controlled. This includes using a large excess of piperazine relative to the isocyanate, maintaining low temperatures, and slowly adding the isocyanate to the reaction mixture. These conditions statistically favor the reaction of the isocyanate with an unreacted piperazine molecule over a second reaction with the already-substituted product.

Alternative direct amidation strategies, while less common for this specific target, include using coupling agents. For instance, a pre-formed carbamic acid equivalent could be activated with a carbodiimide (B86325) (like DCC or EDC) or a uronium-based reagent (like HATU or HBTU) and then reacted with piperazine. However, these methods are more complex than the isocyanate route and are generally employed for more elaborate amide formations.

Introduction of the tert-Butyl Group

In the context of direct synthesis, the introduction of the tert-butyl group is intrinsically linked to the amidation reaction itself. The choice of reagent dictates the simultaneous formation of the carboxamide and the installation of the bulky alkyl group. As described above, tert-butyl isocyanate is the most efficient reagent for this purpose, as it contains both the carbonyl group and the N-linked tert-butyl moiety.

Utilizing Protected Piperazine Intermediates

To overcome the selectivity challenges of direct synthesis and to facilitate the creation of diverse chemical libraries, multi-step pathways using protected piperazine intermediates are overwhelmingly preferred in research and development. This approach allows for the sequential and controlled functionalization of each piperazine nitrogen.

Synthesis via N-Boc-piperazine (tert-Butyl piperazine-1-carboxylate)

The most common and versatile protecting group strategy for piperazine involves the use of tert-butyl piperazine-1-carboxylate, more commonly known as N-Boc-piperazine. This intermediate has one nitrogen atom masked as a tert-butoxycarbonyl (Boc) carbamate (B1207046), leaving the other nitrogen as a free secondary amine, ready for selective reaction.

The strategic use of the Boc group is central to modern piperazine chemistry. Its application and removal are characterized by reliable and high-yielding reactions under mild conditions.

Boc-Protection: The synthesis of N-Boc-piperazine is typically achieved by reacting piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). ijprajournal.comgoogle.comgoogle.comgoogle.com This reaction selectively protects one of the two amine groups. To prevent di-protection and drive the reaction to completion, a base is often used. The choice of base and solvent can be adapted to the specific scale and requirements of the synthesis. ijprajournal.com While this is the most common method, alternative industrial syntheses of N-Boc-piperazine have been developed starting from materials like diethanolamine (B148213) or 2-morpholone to optimize cost and efficiency. google.comgoogle.comgoogle.com

Boc-Deprotection: The removal of the Boc group is typically accomplished under acidic conditions. nih.gov The carbamate is labile to acid, fragmenting into the free amine, carbon dioxide, and the stable tert-butyl cation, which is subsequently neutralized to isobutene. total-synthesis.com Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in various organic solvents are the most common reagents. total-synthesis.comjgtps.com In recent years, alternative methods have been developed for substrates that are sensitive to strong acids. nih.govsci-hub.se

The following table summarizes common conditions for Boc protection and deprotection of piperazine:

| Transformation | Reagents | Solvent | Typical Conditions | Key Findings |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA, NaHCO₃, K₂CO₃) | Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF) | Room temperature, controlled addition of Boc₂O. | High selectivity for mono-protection is achieved with careful stoichiometry. ijprajournal.comgoogle.com |

| Deprotection (Acidic) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Dichloromethane (DCM), Dioxane, Ethyl Acetate | 0°C to room temperature. | Highly efficient and common, but incompatible with other acid-sensitive functional groups. total-synthesis.comjgtps.com |

| Deprotection (Mild) | Oxalyl chloride / Methanol | Methanol | Room temperature. | Offers a mild alternative for acid-sensitive molecules. nih.gov |

| Deprotection (Basic) | Sodium t-butoxide (NaOtBu) | Tetrahydrofuran (THF) with trace water | Room temperature to mild heating. | Proceeds via an isocyanate intermediate; useful for base-stable, acid-labile compounds. sci-hub.se |

| Deprotection (Thermal) | Heat | Various high-boiling solvents or solvent-free | High temperatures (e.g., >150°C). | Can be performed under continuous flow conditions; selectivity can be an issue. researchgate.net |

Multi-step strategies are essential for preparing substituted analogs of this compound, where a functional group is present on the second piperazine nitrogen (N-4). This approach provides absolute control over the regiochemistry of the final product.

The general synthetic pathway is as follows:

Functionalization of N-4: The synthesis begins with N-Boc-piperazine. The available secondary amine at the N-4 position is reacted with a suitable electrophile to introduce a desired substituent (R). This can be achieved through various reactions, including SₙAr (nucleophilic aromatic substitution) with activated aryl halides, reductive amination with aldehydes or ketones, or simple alkylation with alkyl halides. ijprajournal.comgoogle.comnih.gov This step yields a 4-substituted-1-Boc-piperazine intermediate.

Boc-Deprotection: The Boc group at the N-1 position is then selectively removed using one of the methods described previously (e.g., treatment with TFA or HCl). nih.govjgtps.com This unmasks the N-1 secondary amine, resulting in a 4-substituted piperazine.

Carboxamide Formation: Finally, the newly exposed N-1 amine is acylated to form the target carboxamide. This is typically accomplished by reacting the intermediate with tert-butyl isocyanate. This final step is highly efficient as there is now only one reactive amine site, completely avoiding the problem of di-substitution that plagues the direct synthesis approach. 5z.com

This robust, three-step sequence is a cornerstone of modern medicinal chemistry, enabling the synthesis of large, diverse libraries of N-tert-butyl-4-(substituted)-piperazine-1-carboxamides for structure-activity relationship (SAR) studies.

Stereoselective Synthesis of Chiral N-tert-butylpiperazine Analogues

The generation of chiral piperazine analogues, where a stereocenter is introduced on the piperazine ring, is critical for exploring structure-activity relationships. Several strategies have been developed to control the stereochemistry at the carbon atoms of the piperazine core.

One effective method involves the asymmetric lithiation of an N-Boc protected piperazine. This approach uses a chiral ligand, such as (–)-sparteine or a (+)-sparteine surrogate, in conjunction with s-butyllithium (s-BuLi) to deprotonate the piperazine ring enantioselectively. mdpi.comnih.gov The resulting lithiated intermediate can then be trapped with various electrophiles to yield a range of α-substituted piperazines as single stereoisomers. nih.gov The success and stereochemical outcome of this reaction can be influenced by the nature of the electrophile and the substituent on the distal nitrogen atom. nih.gov

Another prominent strategy begins with readily available chiral starting materials like α-amino acids. A practical and scalable route allows for the synthesis of enantiomerically pure 2-substituted piperazines with orthogonal protection on the nitrogen atoms. rsc.org The key transformation in this multi-step synthesis is an aza-Michael addition. rsc.org Similarly, homochiral bicyclic piperazines can be derived from L-proline. This process involves creating dipeptides, which are then cyclized to diketopiperazines and subsequently reduced to the desired enantiomerically pure bicyclic products. rsc.org

Palladium-catalyzed asymmetric hydrogenation offers another pathway. Pyrazin-2-ols can be hydrogenated to produce chiral piperazin-2-ones with excellent control over both diastereoselectivity and enantioselectivity. dicp.ac.cn These piperazinone intermediates can then be conveniently reduced to the corresponding chiral piperazines without loss of optical purity. dicp.ac.cn A gram-scale synthesis has demonstrated the practical utility of this methodology. dicp.ac.cn

Furthermore, diastereoselective alkylation can be employed at a late stage of the synthesis to introduce a second stereocenter, allowing for the creation of trans-disubstituted piperazines. clockss.org For instance, the complete series of enantiopure 2,6-methylated piperazines has been synthesized using either a diastereoselective triflate alkylation or an intramolecular Mitsunobu reaction to establish the required stereochemistry. researchgate.net

| Method | Key Features | Starting Materials | Example Outcome |

| Asymmetric Lithiation | Uses s-BuLi and a chiral ligand for enantioselective deprotonation. nih.gov | N-Boc protected piperazines. nih.gov | Enantiopure α-substituted piperazines. nih.gov |

| Aza-Michael Addition | Scalable four-step synthesis with orthogonal protection. rsc.org | α-Amino acids. rsc.org | Enantiomerically pure 2-substituted piperazines. rsc.org |

| Asymmetric Hydrogenation | Palladium-catalyzed hydrogenation followed by reduction. dicp.ac.cn | Pyrazin-2-ols. dicp.ac.cn | Chiral disubstituted piperazin-2-ones, then chiral piperazines. dicp.ac.cn |

| Diastereoselective Alkylation | Late-stage introduction of a second stereocenter. clockss.org | Chiral monosubstituted piperazines. clockss.org | trans-2,6-Disubstituted piperazines. clockss.org |

Functionalization of the Piperazine Ring

Functionalization of the pre-formed piperazine ring is a primary strategy for generating libraries of analogues. Modifications can be targeted at the nitrogen atoms or, more recently, at the carbon atoms of the core structure.

Modifying the secondary amine of a piperazine core, such as that in a precursor to this compound, is a common and straightforward method for diversification. There are three principal methods for N-alkylation of piperazines. nih.gov

Nucleophilic Substitution: This involves the reaction of the piperazine nitrogen with alkyl halides or sulfonates. nih.gov This is a widely used method for preparing N-alkylpiperazines. nih.gov

Reductive Amination: The piperazine amine is reacted with an aldehyde or ketone in the presence of a reducing agent to form a new carbon-nitrogen bond. nih.govnih.gov For example, reductive amination of an appropriate piperazine derivative with an aldehyde like tetrahydropyran-4-one has been used in the synthesis of complex drug molecules. nih.gov

Reduction of Carboxamides: An N-acylpiperazine can be reduced to the corresponding N-alkylpiperazine, typically using a strong reducing agent like lithium aluminum hydride (LiAlH4). nih.gov

These methods have been applied in the synthesis of numerous approved drugs containing the piperazine moiety. nih.gov For instance, the synthesis of cariprazine (B1246890) utilized all three of these N-alkylation techniques in various developed routes. nih.gov

While N-functionalization is common, introducing substituents directly onto the carbon skeleton of the piperazine ring significantly expands structural diversity. mdpi.comresearchgate.net Traditional methods to achieve this were often lengthy and limited. encyclopedia.pub However, recent advances in C-H functionalization have provided powerful new tools. mdpi.comresearchgate.net

Photoredox catalysis has emerged as a key technology. Using iridium-based or organic photoredox catalysts, direct C-H arylation, vinylation, and alkylation of N-Boc protected piperazines can be achieved. mdpi.comresearchgate.net These reactions proceed via the generation of an α-amino radical, which then couples with a suitable partner. mdpi.comencyclopedia.pub This approach offers a direct route to α-aryl-substituted piperazines and other analogues under mild conditions. mdpi.comencyclopedia.pub

Direct C-H lithiation is another successful strategy for functionalizing the piperazine core. mdpi.com Asymmetric lithiation of N-Boc piperazines, guided by a chiral ligand, allows for the enantioselective introduction of substituents at the α-position to a nitrogen atom. mdpi.comnih.gov This method provides access to enantiopure piperazines functionalized on the carbon ring. mdpi.com

Alternative strategies for creating carbon-substituted piperazines often rely on the cyclization of functionalized linear diamine precursors. mdpi.com For example, a reductive cyclization of dioximes can be catalyzed to form the piperazine ring, with the substitution pattern determined by the structure of the starting dioxime. mdpi.com This method has been shown to predominantly yield 2,6-cis-isomers. mdpi.com

| Functionalization Site | Methodology | Key Reagents/Conditions | Outcome |

| Nitrogen (N-Alkylation) | Nucleophilic Substitution | Alkyl halides, base. nih.gov | N-Alkyl piperazine analogues. nih.gov |

| Nitrogen (N-Alkylation) | Reductive Amination | Aldehyde/ketone, reducing agent (e.g., NaBH(OAc)₃). nih.gov | N-Alkyl piperazine analogues. nih.gov |

| Carbon (C-H Functionalization) | Photoredox Catalysis | Ir or organic photocatalyst, light. mdpi.comresearchgate.net | C2-aryl, -vinyl, or -alkyl piperazines. mdpi.comresearchgate.net |

| Carbon (C-H Functionalization) | Asymmetric Lithiation | s-BuLi, chiral ligand (e.g., sparteine). mdpi.comnih.gov | Enantiopure C2-substituted piperazines. nih.gov |

| Carbon (Ring Synthesis) | Reductive Cyclization | Dioxime precursors, catalytic hydrogenation. mdpi.com | Polysubstituted piperazines. mdpi.com |

Synthetic Route Optimization for Research Scale Production

Optimizing synthetic routes is crucial for producing sufficient quantities of this compound and its analogues for research evaluation. Optimization focuses on improving yields, simplifying procedures, and ensuring scalability. researchgate.netmdpi.com

When producing libraries of compounds, as with piperazine-2-carboxamide (B1304950) derivatives, solid-phase synthesis offers advantages for automation and purification. nih.gov5z.com The development of novel solid-phase routes allows for the production of thousands of discrete compounds. nih.gov Optimization in this context includes maximizing the diversity of reagents used and streamlining the coupling and cleavage steps. nih.gov5z.com

For large-scale production of piperazine-containing drugs, minimizing the formation of byproducts is a key optimization goal. mdpi.com For example, in a reaction involving the addition of piperazine to an electrophile, using a large excess of piperazine (e.g., 8 equivalents) was found to be effective in minimizing the formation of the undesired double-addition product. mdpi.com The development of a practical, multigram scale synthesis for orthogonally protected chiral piperazines further highlights the importance of scalability in route design. rsc.org The optimization of a synthesis for novel piperidine-carboxamide renin inhibitors involved chemical modifications at multiple positions of the molecule to improve not only activity but also pharmacokinetic properties, demonstrating that optimization often encompasses more than just reaction yield. nih.gov

Structure Activity Relationship Sar Studies of N Tert Butylpiperazine 1 Carboxamide Derivatives

Impact of the tert-Butyl Substituent on Biological Activity

The N-tert-butyl group on the carboxamide nitrogen is a defining feature of the N-tert-butylpiperazine-1-carboxamide scaffold. This bulky, lipophilic group plays a significant role in modulating the pharmacological profile of these derivatives. Its size and steric hindrance can influence how the molecule binds to its biological target.

In the context of TRPV1 antagonists, the tert-butyl group, specifically on a phenyl ring attached to the carboxamide nitrogen in compounds like N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (B1295725) (BCTC), has been a key component of potent antagonists. nih.gov While this example features a urea (B33335) linkage (a close relative of the carboxamide), the principle highlights the utility of the tert-butyl group in occupying specific hydrophobic pockets within a receptor. nih.gov Similarly, in a series of histamine (B1213489) H3 receptor ligands, phenoxyalkyl piperazine (B1678402) derivatives featuring a tert-butyl group on the phenoxy ring were synthesized and evaluated, demonstrating the group's role in achieving high receptor affinity. nih.gov The steric bulk of the tert-butyl group can lock the molecule into a specific conformation, which may be favorable for binding. It can also shield the amide bond from metabolic degradation, potentially improving the compound's pharmacokinetic profile.

Influence of Piperazine Ring Substituents on Target Affinity and Selectivity

Substitutions on the carbon atoms of the piperazine ring profoundly affect the biological activity of this compound derivatives. These modifications can alter the molecule's shape, electronics, and conformational flexibility, thereby influencing its interaction with target proteins. researchgate.net

The introduction of substituents onto the piperazine ring can modulate target affinity and selectivity through both steric and electronic effects. researchgate.net

Steric Effects: The size and shape of substituents are critical. researchgate.net For instance, in a series of N-arylpiperazine-1-carboxamide derivatives developed as androgen receptor (AR) antagonists, the introduction of methyl groups at the C2 and C5 positions of the piperazine ring was investigated. The resulting trans-2,5-dimethylpiperazine (B131708) derivatives were found to be potent AR antagonists, suggesting that the specific stereochemistry and steric bulk provided by the methyl groups were crucial for optimal interaction with the receptor. nih.gov The increased steric bulk from substituents can also lead to reduced yields in synthesis, as seen with N-benzhydryl substituted piperazines. rsc.org

Electronic Effects: The electronic properties of substituents can influence binding. For example, in studies of berberine (B55584) analogues, the introduction of electron-withdrawing groups, such as chloro- or fluoro-substituents, on a benzene (B151609) ring linked to the piperazine moiety was found to enhance anti-tumor activity. nih.gov While not directly on the piperazine ring itself, this demonstrates the principle that modulating the electronic landscape of the molecule can significantly impact its biological function.

The position of substituents on the piperazine ring can lead to different pharmacological profiles. researchgate.net Analysis of piperazine-containing drugs reveals that the vast majority have substituents at the N1 and N4 positions, leaving the carbon positions (C2, C3, C5, C6) as a relatively unexplored chemical space for drug design. rsc.org

In the development of androgen receptor antagonists, the relative stereochemistry of substituents was paramount. The trans-conformation of 2,5-dimethylpiperazine (B91223) derivatives exhibited potent activity, highlighting that specific positional and stereochemical arrangements are necessary for effective receptor antagonism. nih.gov The cytotoxicity of certain 1,2,4-triazole (B32235) derivatives with piperazine substituents was also observed to be dependent on the specific substituents on the phenyl and piperazine rings, implying that positional isomerism plays a key role in determining biological activity. researchgate.net

The table below summarizes the effect of piperazine ring substitutions on the activity of related carboxamide derivatives.

| Scaffold | Substituent(s) | Position(s) | Effect on Activity | Target/Activity | Reference |

| N-Arylpiperazine-1-carboxamide | Methyl | trans-2,5 | Potent Antagonism | Androgen Receptor | nih.gov |

| Benzhydrylpiperazine | Benzhydryl | N1 | Increased Steric Bulk | Synthesis | rsc.org |

| Piperazine-linked Berberine | Chloro- or Fluoro- on Phenyl | N4-Aryl | Enhanced Activity | Anti-tumor | nih.gov |

Modifications of the Carboxamide Linkage and its Impact on SAR

The carboxamide linker is a critical component of the scaffold, often involved in key hydrogen bonding interactions with the biological target. Modifying this linkage can significantly alter a compound's properties.

One common modification is the bioisosteric replacement of the carboxamide oxygen with sulfur to form a thioamide. In a study of benzhydrylpiperazine derivatives, the corresponding thioamide analogues demonstrated higher cytotoxic activity against several cancer cell lines compared to their carboxamide counterparts. researchgate.net This suggests that the electronic and hydrogen-bonding properties of the thioamide group can lead to more favorable interactions with the target.

Another strategy involves replacing the entire carboxamide moiety. Research on TRPV1 antagonists saw the urea linkage in BCTC, which is structurally related to a carboxamide, replaced with different scaffolds like pyrimidine (B1678525) or tetrahydro-β-carboline to improve the pharmacological profile. nih.gov Such modifications aim to retain the key binding interactions while altering properties like solubility, stability, and selectivity.

| Original Linkage | Modified Linkage | Scaffold | Observed Impact | Reference |

| Carboxamide | Thioamide | Benzhydrylpiperazine | Higher cytotoxic activity | researchgate.net |

| Urea (Carboxamide-related) | Tetrahydro-β-carboline carboxamide | Piperazine | Improved pharmacological and tolerability profile | nih.gov |

Rational Design Principles Derived from SAR Analyses

Rational drug design for this compound derivatives often employs computational methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking to understand and predict biological activity. nih.gov

QSAR studies formulate mathematical models that correlate the structural or physicochemical properties of compounds with their biological activity. nih.govmedcraveonline.com For instance, in a study of phosphoramido-piperidinecarboxamides, QSAR models demonstrated that the electrophilicity parameter was crucial for describing the anti-cholinesterase activity of the compounds. nih.gov Such models help in identifying key molecular descriptors that govern activity, guiding the design of new analogues with potentially enhanced potency. researchgate.net

Molecular docking simulations provide insights into how these molecules bind to their target proteins at an atomic level. rsc.org Docking studies on cholinesterase inhibitors based on a piperidinecarboxamide scaffold revealed that noncovalent interactions, particularly hydrogen bonding and hydrophobic interactions, were key to their binding mechanism. nih.gov By visualizing these interactions, medicinal chemists can rationally design new derivatives that optimize contact with key amino acid residues in the target's binding site. These computational analyses, derived from experimental SAR data, provide a powerful predictive tool for designing novel inhibitors with improved activity and selectivity. rsc.org

Comparative SAR with Related Piperazine Scaffolds

Comparing the SAR of this compound derivatives with other piperazine-containing scaffolds provides valuable context for drug design. The piperazine ring is a versatile scaffold, and the nature of the substituents on its nitrogen atoms dramatically influences its pharmacological role. researchgate.netmdpi.com

For example, a comparative QSAR study of bis-(acridines) and bis-(phenazines) featuring a carboxamide linker revealed significantly different dependencies on hydrophobicity, despite their structural similarities. nih.gov The acridines showed a small negative hydrophobic effect, while the phenazines exhibited a strong positive hydrophobic effect, suggesting different binding modes. nih.gov

In the context of dopamine (B1211576) D3 receptor ligands, the effect of various N-substitutions on the piperazine ring was investigated. nih.gov The study compared N-aryl substituents with N-heterocyclic substituents (specifically indoles) attached via different linkers. The results showed that high affinity and selectivity for the D3 receptor could be maintained even when the heterocyclic ring was not directly attached to the piperazine, but rather connected via an amide linker. nih.gov This highlights that the N-substituent on the piperazine ring can be extensively modified to fine-tune receptor affinity and selectivity. The versatility of the piperazine moiety allows for its incorporation into diverse structural frameworks, from simple N-alkyl derivatives to complex polycyclic systems, each with a unique pharmacological profile. mdpi.com

Mechanistic Investigations of N Tert Butylpiperazine 1 Carboxamide Analogues

Receptor Binding and Modulation Studies (In vitro)

Analogues of N-tert-butylpiperazine-1-carboxamide have been investigated for their ability to bind to and modulate the activity of specific G-protein coupled receptors (GPCRs). These in vitro studies are crucial for identifying the molecular targets of these compounds and understanding their structure-activity relationships.

Research has identified the C-C chemokine receptor type 2 (CCR2) as a significant target for this compound analogues. rsc.orgnih.gov These compounds are part of a broader class of N-aryl piperazine-1-carboxamide (B1295725) derivatives developed as potent CCR2 antagonists. nih.gov CCR2 is a key receptor involved in monocyte migration during inflammatory responses, making it a target for various diseases. researchgate.net

The substitution on the piperazine (B1678402) nitrogen has been shown to be a critical determinant of potency. For instance, replacing an N-isopropyl group with an N-tert-butyl group in certain analogue series resulted in an approximate 10-fold improvement in potency against human CCR2. rsc.org This highlights the specific contribution of the N-tert-butyl moiety to the compound's antagonistic activity.

Studies have measured the inhibitory concentration (IC50) of these analogues in assays that monitor the inhibition of MCP-1 (CCL2)-induced calcium flux in cells expressing human CCR2. rsc.org The data reveals a range of potencies depending on the specific substitutions on the thiazole (B1198619) and piperazine rings.

Table 1: Human CCR2 Mediated Ca2+ Flux Inhibition by this compound Analogues

This table presents the half-maximal inhibitory concentration (IC50) values for selected this compound analogues against human CCR2.

| Compound ID | Substituent (X) | Substituent (R1) | Substituent (R2) | hCCR2 Ca2+ flux IC50 (nM) |

|---|---|---|---|---|

| 2a | Cl | H | tBu | 7.4 |

| 2b | Cl | Me | tBu | 0.65 |

| 2e | Cl | cPr | tBu | <0.45 |

| 2f | Cl | CF3 | tBu | <0.45 |

| 2h | H | cPr | tBu | 1.1 |

| 2j | F | H | tBu | 9.2 |

| 2k | OMe | Me | tBu | 41 |

| 2l | Br | Me | tBu | <0.45 |

Data sourced from a study on novel N-thiazolyl piperazine-1-carboxamide CCR2 antagonists. rsc.org The IC50 values were derived from at least two independent measurements. rsc.org

The interaction between chemokine receptors like CCR2 and their ligands is a complex process. Structural studies of CCR2 reveal that its endogenous ligand, CCL2, binds deep within the extracellular half of the receptor's transmembrane domain (TMD). nih.gov This binding involves extensive interactions with the N-terminus, extracellular loop 2 (ECL2), and multiple transmembrane helices. nih.gov

For antagonist molecules like the this compound analogues, binding occurs within an orthosteric binding pocket. researchgate.netnih.gov Structural modeling of similar antagonists has shown potential interactions with specific amino acid residues, such as H121, which is not conserved in the related CCR5 receptor, contributing to selectivity. researchgate.net The design of these compounds often involves modifying structural properties like lipophilicity and basicity to optimize binding affinity and improve selectivity against other receptors, such as the hERG cardiac ion channel. nih.gov The improved potency observed with the N-tert-butyl group suggests that this bulky substituent achieves a more favorable conformation and interaction within the receptor's binding pocket compared to smaller alkyl groups. rsc.org

Enzyme Inhibition Profiling

Beyond receptor antagonism, certain piperazine-1-carboxamide derivatives have been identified as inhibitors of specific enzymes, demonstrating a different mechanistic pathway of action.

A key enzyme system inhibited by analogues featuring a piperazine-1-carboxamide scaffold is the TEA Domain (TEAD) family of transcription factors. nih.gov TEAD proteins (TEAD1-4) are crucial downstream effectors of the Hippo signaling pathway. frontiersin.org A critical post-translational modification for TEAD stability and function is auto-palmitoylation, a process where TEADs attach a palmitic acid molecule to a conserved cysteine residue within a central, druggable pocket. nih.govfrontiersin.org Small molecules that inhibit this auto-palmitoylation process have emerged as a therapeutic strategy. A series of novel TEAD inhibitors were discovered that feature a 4-benzoyl-piperazine-1-carboxamide scaffold. nih.gov

The inhibitory potency of these piperazine-1-carboxamide analogues against TEAD auto-palmitoylation has been quantified using in vitro assays. nih.gov These assays typically involve incubating the recombinant TEAD protein with the inhibitor before adding a modified palmitoyl-CoA substrate to measure the extent of palmitoylation. nih.gov

One such compound, TM2, which contains a 4-(3-(2-cyclohexylethoxy)benzoyl)-piperazine-1-carboxamide moiety, demonstrated potent inhibition of TEAD2 and TEAD4 auto-palmitoylation. nih.gov The half-maximal inhibitory concentration (IC50) values were determined, showcasing the compound's strong inhibitory effect.

Table 2: In Vitro Inhibition of TEAD Auto-palmitoylation by TM2

This table shows the half-maximal inhibitory concentration (IC50) of the inhibitor TM2 against TEAD2 and TEAD4.

| Target Enzyme | Inhibitor | IC50 (nM) |

|---|---|---|

| TEAD2 | TM2 | 156 |

| TEAD4 | TM2 | 38 |

Data sourced from a study identifying a new class of reversible TEAD inhibitors. nih.gov

Further studies have shown that TM2 is more potent than other known TEAD inhibitors in TEAD2 and TEAD4 auto-palmitoylation assays. nih.gov This indicates a strong and specific interaction between the inhibitor and the enzyme's palmitoylation pocket.

Cellular Pathway Modulation

The inhibition of molecular targets like CCR2 or TEAD by this compound analogues leads to the modulation of key cellular signaling pathways.

Inhibition of TEAD auto-palmitoylation directly impacts the Hippo signaling pathway. frontiersin.org By binding to the central pocket of TEAD proteins, these inhibitors prevent palmitoylation, which in turn leads to the destabilization of the TEAD proteins. nih.govfrontiersin.org This destabilization disrupts the formation of the TEAD-YAP transcriptional complex, which is essential for the oncogenic activity of YAP/TAZ in many cancers. frontiersin.orggoogle.com Consequently, the expression of downstream target genes regulated by the TEAD-YAP complex, such as CTGF and CYR61, is inhibited. digitellinc.com The cellular effects of this pathway modulation include impaired proliferation, colony formation, and migration of cancer cells that depend on YAP activity. frontiersin.orgdigitellinc.com For example, the TEAD inhibitor MYF-03-69 was shown to arrest the cell cycle at the G1 phase in mesothelioma cells. digitellinc.com

Effects on Signaling Cascades (e.g., dopaminergic, GABAergic systems)

Analogues of this compound have been the subject of research to understand their influence on critical neurotransmitter systems, particularly the dopaminergic and GABAergic pathways.

Dopaminergic System:

Research has demonstrated that certain arylpiperazine derivatives containing a carboxamide moiety exhibit high affinity and selectivity for dopamine (B1211576) D3 receptors over D2 receptors. For instance, a series of N-(3-fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl)piperazine-1-yl)-butyl)-aryl carboxamides were synthesized and evaluated for their binding properties. nih.gov All tested compounds in this series showed high binding affinities for the D3 receptor, with Ki values ranging from 1.5 to 28.6 nM. nih.gov Notably, the carboxamide group was found to be crucial for this high-affinity binding to the D3 receptor. nih.gov When the carboxamide was replaced with a methyleneamine, the D3 receptor binding affinity significantly decreased, suggesting the amide is a key component of the pharmacophore for D3 receptor interaction. nih.gov

Further studies on N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides also highlighted the importance of the carboxamide structure for dopamine receptor affinity. nih.gov In both N-phenyl benzamide (B126) and N-phenyl propanamide series, analogues with bulky N-substituents, particularly a CF3 group, demonstrated high affinity. researchgate.net The following table summarizes the binding affinities of selected this compound analogues for dopamine D2 and D3 receptors.

| Compound ID | Structure | D2 Ki (nM) | D3 Ki (nM) | D3/D2 Selectivity |

| 8d | N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)benzo[d]isoxazole-3-carboxamide | 6640 | 6.1 | >1000 |

| 8j | N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-1H-indole-6-carboxamide | >10000 | 2.6 | >1000 |

| 13g | N-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamide | 104 | 0.2 | 473 |

| 13r | N-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamide | 136 | 0.8 | 170 |

Data sourced from multiple studies. nih.govnih.gov

GABAergic System:

Investigations into the effects of piperazine derivatives on the GABAergic system have revealed a novel mode of action. Several piperazine derivatives have been shown to act as antagonists at the human α1β2γ2 GABAA receptor. nih.gov This inhibitory action on the primary inhibitory system in the brain could lead to an increase in catecholamine levels. nih.gov A study using the two-electrode voltage-clamp technique on Xenopus oocytes demonstrated that various piperazine derivatives concentration-dependently inhibited the GABA-evoked ion current. nih.gov The potency of this inhibition was found to be structure-dependent. nih.gov

Another study supports these findings, indicating that while piperazine itself can act as a weak GABAA receptor blocker, many of its N-aryl derivatives are moderate to highly potent GABAA antagonists. nih.gov This antagonism of GABAA receptors represents a significant interaction with the GABAergic signaling cascade.

The following table presents the inhibitory concentration (IC20) values for the inhibition of the GABA-evoked ion current by different piperazine derivatives.

| Compound | IC20 (µM) |

| 1-(2-chlorophenyl)piperazine (2CPP) | 46 |

| 1-(3-methoxyphenyl)piperazine (3MPP) | >46 |

| 1-(4-chlorophenyl)piperazine (4CPP) | >46 |

| 1-(4-methoxyphenyl)piperazine (4MPP) | >46 |

| 1-(2-methylbenzyl)piperazine (2MBP) | >46 |

| 1-(3-chlorophenyl)piperazine (3CPP) | >46 |

Data represents the concentration at which 20% of the GABA-evoked current is inhibited. nih.gov

Studies on Cellular Processes (e.g., cell proliferation, membrane potential)

The influence of this compound analogues extends to fundamental cellular processes, including cell proliferation and the modulation of cell membrane potential.

Cell Proliferation:

Research has explored the cytotoxic and antiproliferative effects of benzhydrylpiperazine carboxamide derivatives. A study synthesized a series of these compounds and screened their in vitro cytotoxic activities against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. nih.gov The results indicated that the 4-chlorobenzhydrylpiperazine derivatives were generally more cytotoxic than other tested compounds. nih.gov Furthermore, the study noted that the corresponding thioamide derivatives exhibited higher growth inhibition than their carboxamide counterparts. nih.gov

The table below shows the growth inhibition percentage of selected benzhydrylpiperazine carboxamide derivatives at a concentration of 10-4 M.

| Compound | Cancer Cell Line | Growth Inhibition (%) |

| N-tert-Butyl-4-benzhydrylpiperazine-1-carboxamide | HUH-7 | 35.42 |

| MCF-7 | 4.95 | |

| HCT-116 | 21.08 | |

| N-tert-Butyl-4-(4-chlorobenzhydryl)piperazine-1-carboxamide | HUH-7 | 78.45 |

| MCF-7 | 65.23 | |

| HCT-116 | 72.15 | |

| N-tert-Butyl-4-(4,4'-difluorobenzhydryl)piperazine-1-carboxamide | HUH-7 | 55.18 |

| MCF-7 | 28.76 | |

| HCT-116 | 45.99 |

Data adapted from a study on benzhydrylpiperazine carboxamide derivatives. nih.gov

Membrane Potential:

While direct studies on the effect of this compound analogues on membrane potential are limited, research on structurally related compounds provides insights into potential mechanisms. For example, studies on thiazole-carboxamide derivatives have utilized patch-clamp analysis to investigate their effects on AMPA receptor-mediated currents. mdpi.com These compounds were found to be potent inhibitors of AMPA-mediated currents and shifted receptor kinetics by enhancing deactivation rates, which directly impacts neuronal membrane potential. mdpi.com

Furthermore, automated patch-clamp electrophysiology is a key technique used to characterize the biophysical properties of ion channel modulators, which are crucial regulators of membrane potential. nih.gov This technique allows for the detailed study of how compounds interact with voltage-gated ion channels, affecting their opening, closing, and inactivation states, thereby influencing the cell's membrane potential. nih.gov The principles from these studies on related carboxamides and the available electrophysiological techniques suggest that this compound analogues could potentially modulate membrane potential by interacting with various ion channels.

Investigating Unintended or Off-Target Mechanisms

A crucial aspect of drug discovery and development is the investigation of unintended or off-target mechanisms of action. For this compound analogues, research has identified interactions with receptor systems other than their primary intended targets.

A notable example is the finding that a novel series of N-arylpiperazine-1-carboxamide derivatives act as potent androgen receptor (AR) antagonists. nih.gov In this study, reporter assays revealed that trans-2,5-dimethylpiperazine (B131708) derivatives were effective AR antagonists. nih.gov This antiandrogenic activity represents a significant off-target effect, which could have therapeutic implications in conditions like prostate cancer but also indicates a broader pharmacological profile than initially anticipated. nih.gov

Preclinical Pharmacological Evaluation of N Tert Butylpiperazine 1 Carboxamide Analogues

In vitro Biological Activity Assessments

Analogues of N-tert-butylpiperazine-1-carboxamide have been investigated for their efficacy against several parasites, notably Plasmodium falciparum (the causative agent of malaria) and Trypanosoma cruzi (the causative agent of Chagas disease).

Antiplasmodial Activity: Research into piperazine-containing compounds has identified promising antiplasmodial activity. A parallel synthesis of piperazine-tethered thiazole (B1198619) compounds led to the discovery of hit compound 2291-61, which demonstrated a potent antiplasmodial EC50 of 102 nM against the chloroquine-resistant Dd2 strain of P. falciparum. mdpi.com This compound also showed a high selectivity of over 140. mdpi.com Studies on arylpiperazines have shown that they can exhibit a mefloquine-type antimalarial behavior, being more effective against chloroquine-resistant strains (W2) than chloroquine-sensitive ones (D10). researchgate.net For instance, certain piperazine (B1678402) derivatives displayed IC50 values ranging from 4.98 to 11.95 µM against the W2 strain. researchgate.net Other related structures, such as piperazine sulfonamides and benzimidazole (B57391) derivatives, have also been explored, showing activity in the high nanomolar to low micromolar range against various P. falciparum strains. nih.govnih.gov The replacement of certain chemical groups, such as a diethyl amino group with a piperidyl ring, has been shown to increase activity. researchgate.net

Anti-Trypanosoma cruzi Activity: In the search for new treatments for Chagas disease, a series of piperazine amides were synthesized and evaluated. nih.govnih.gov Modifications to both the arylpiperazine and the aromatic regions linked by an amide group resulted in several analogues with activity against intracellular amastigotes of T. cruzi. nih.govnih.gov Five such analogues showed IC50 values ranging from 17.8 to 35.9 µM, with no significant cytotoxicity to mammalian cells (CC50 > 200 µM). nih.gov Analysis suggested that polarity, hydrogen bonding capability, and flexibility were key properties influencing the antiparasitic activity. nih.gov A separate hit-to-lead campaign focusing on cyanopyridine analogues, which can be structurally related, identified compounds with potent activity (EC50 <1 µM against T. cruzi amastigotes), although progression was hampered by lipophilicity and poor ADME properties. researchgate.net The purine (B94841) salvage pathway in T. cruzi is another target, and synthetic nucleoside analogues have shown promise, with some compounds demonstrating IC50 values between 2.42 and 8.16 μM. nih.govresearchgate.net

Table 1: In vitro Antiparasitic Activity of Piperazine Analogues

| Compound/Series | Parasite | Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| 2291-61 | Plasmodium falciparum | Dd2 (CQ-resistant) | EC50 | 102 nM | mdpi.com |

| Piperazine derivatives | Plasmodium falciparum | W2 (CQ-resistant) | IC50 | 4.98–11.95 µM | researchgate.net |

| Piperazine derivatives | Plasmodium falciparum | D10 (CQ-sensitive) | IC50 | 12.75–19.85 µM | researchgate.net |

| Piperazine Amide Analogues (5 compounds) | Trypanosoma cruzi | Intracellular amastigotes | IC50 | 17.8 to 35.9 µM | nih.gov |

| Cyanopyridine Analogues (compounds 1-9) | Trypanosoma cruzi | Intracellular amastigotes | EC50 | <1 µM | researchgate.net |

| Benzimidazole 1 (BZ 1) | Plasmodium falciparum | HB3 (CQ-sensitive) | IC50 | 0.98 µM | nih.gov |

The piperazine scaffold is a constituent of various compounds evaluated for their antimicrobial properties. derpharmachemica.com Synthesized series of piperazine derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. derpharmachemica.comresearchgate.net For example, certain N-substituted piperazine derivatives containing a sulfonyloxy aniline (B41778) moiety were effective against Bacillus subtilis and Staphylococcus aureus (Gram-positive), as well as E. coli (Gram-negative). derpharmachemica.com

In one study, new disubstituted piperazines were synthesized and tested for antibacterial and antifungal activity. nih.gov The most potent compound, 3k, was particularly effective against Listeria monocytogenes. nih.gov Notably, three compounds from this series (3d, 3g, and 3k) were more potent than ampicillin (B1664943) against methicillin-resistant S. aureus (MRSA). nih.gov Compound 3d also showed better activity than ampicillin against Pseudomonas aeruginosa. nih.gov Another study reported that a specific piperazine derivative, compound 44, showed antibacterial activity against Gram-positive bacteria, including drug-resistant strains like MRSA. ambeed.com The antifungal activity of these series has also been noted, with compound 3k showing the best results against fungi such as Trichoderma viride. nih.gov

Table 2: In vitro Antimicrobial Activity of Selected Piperazine Analogues

| Compound ID | Target Organism | Strain | Activity Noted | Reference |

|---|---|---|---|---|

| 3d, 3g, 3k | Staphylococcus aureus | MRSA | More potent than ampicillin | nih.gov |

| 3d | Pseudomonas aeruginosa | Resistant Strain | Better activity than ampicillin | nih.gov |

| 3g | Escherichia coli | Resistant Strain | More efficient than ampicillin | nih.gov |

| 3k | Listeria monocytogenes | N/A | Most potent in series | nih.gov |

| 3k | Trichoderma viride | N/A | Best antifungal activity in series | nih.gov |

| 44 | Staphylococcus aureus | MRSA, VISA | Antibacterial activity | ambeed.com |

Analogues of this compound have been prominently studied as antagonists of the C-C chemokine receptor 2 (CCR2), a key receptor in inflammatory processes. nih.gov A series of N-thiazolyl piperazine-1-carboxamide (B1295725) CCR2 antagonists were developed where the introduction of an N-tert-butyl group, replacing an N-isopropyl group, led to a roughly 10-fold enhancement in CCR2 potency. rsc.org For example, compound 2a, a chloro-substituted thiazole with an N-tert-butyl group, had an IC50 of 7.4 nM for inhibition of human CCR2 mediated calcium flux. rsc.org Further substitutions on the thiazole ring led to even greater potency, with compounds like 2b, 2e, 2f, and 2l showing sub-nanomolar IC50 values. rsc.org

While specific data on 5-HT4 agonism for this compound analogues is not prominent in the provided context, related piperazine carboxamides have been explored as antagonists for the 5-HT3 receptor, demonstrating the versatility of this chemical scaffold in modulating serotonin (B10506) receptors. nih.gov

Table 3: CCR2 Antagonist Activity of this compound Analogues

| Compound ID | Substituents | hCCR2 Ca2+ flux IC50 (nM) | Reference |

|---|---|---|---|

| 2a | X=Cl, R1=H, R2=tBu | 7.4 | rsc.org |

| 2b | X=Cl, R1=Me, R2=tBu | 0.65 | rsc.org |

| 2e | X=Cl, R1=cPr, R2=tBu | <0.45 | rsc.org |

| 2f | X=Cl, R1=CF3, R2=tBu | <0.45 | rsc.org |

| 2h | X=H, R1=cPr, R2=tBu | 1.1 | rsc.org |

| 2j | X=F, R1=H, R2=tBu | 9.2 | rsc.org |

| 2k | X=OMe, R1=Me, R2=tBu | 41 | rsc.org |

| 2l | X=Br, R1=Me, R2=tBu | <0.45 | rsc.org |

Selectivity is a critical parameter in drug development, and this compound analogues have been assessed for their specificity towards their intended targets versus off-target interactions. In the development of CCR2 antagonists, structural modifications were made to improve the selectivity margin over the hERG cardiac ion channel, a common source of cardiotoxicity. nih.govresearchgate.net Decreasing lipophilicity and basicity in an N-aryl piperazine-1-carboxamide series resulted in an improved margin over hERG. nih.gov The switch from an N-isopropyl to an N-tert-butyl group in a different series improved CCR2 potency without a significant change in hERG inhibition. rsc.org

In other areas, piperazine analogues have demonstrated high selectivity for different receptor subtypes. For instance, certain heterocyclic analogues showed over 100-fold selectivity for the dopamine (B1211576) D3 receptor over D2 and D4 receptors. nih.gov For antiplasmodial compounds, the hit compound 2291-61, a piperazine-tethered thiazole, exhibited a selectivity of over 140 against the chloroquine-resistant Dd2 strain of P. falciparum compared to a human cell line. mdpi.com Similarly, anti-Trypanosoma cruzi piperazine amides were found to have no relevant cytotoxicity to mammalian cells at concentrations effective against the parasite. nih.govnih.gov

Preclinical Pharmacokinetic and Metabolic Stability Research

The metabolic stability of a compound is a key predictor of its in vivo pharmacokinetic profile. The N-tert-butyl group itself can be susceptible to metabolism, prompting research into more stable replacements. nih.gov However, piperazine-containing compounds have been investigated for their stability in liver microsomes from different species, including humans and mice. nih.govresearchgate.netspringernature.com

Studies on piperazin-1-ylpyridazines showed that initial lead compounds were rapidly metabolized in both human and mouse liver microsomes (HLM and MLM), with half-lives (t1/2) of approximately 2-3 minutes. nih.gov However, structural modifications led to a significant improvement in stability, with one analogue (compound 29) achieving a t1/2 of 105 minutes in HLM and 113 minutes in MLM. nih.gov In another study of atypical dopamine transporter (DAT) inhibitors, piperidine (B6355638) analogues showed improved metabolic stability in rat liver microsomes compared to their piperazine counterparts. nih.gov The stability of compounds is often assessed by incubating them with liver microsomes and measuring the percentage of the compound remaining over time. researchgate.netnih.gov For example, a non-covalent EGFR inhibitor (6b) exhibited good stability in both human and mouse liver microsomes. researchgate.net

Table 4: Metabolic Stability of Piperazine Analogues in Liver Microsomes

| Compound ID | Microsome Source | Stability Metric (t1/2) | Reference |

|---|---|---|---|

| Compound 1 | Human Liver Microsomes (HLM) | 3 min | nih.gov |

| Compound 1 | Mouse Liver Microsomes (MLM) | 2 min | nih.gov |

| Compound 29 | Human Liver Microsomes (HLM) | 105 min | nih.gov |

| Compound 29 | Mouse Liver Microsomes (MLM) | 113 min | nih.gov |

| Inhibitor 2 | N/A | 2.4 min | escholarship.org |

| Inhibitor 3 | N/A | 220 min | escholarship.org |

Passive Permeability Assessments

Comprehensive searches for direct studies on the passive permeability of this compound did not yield specific experimental data. This compound is frequently cited as a reagent or an intermediate in the synthesis of more complex molecules. Research into the permeability of drug-like molecules often involves methods such as parallel artificial membrane permeability assays (PAMPA) or cell-based assays like the Caco-2 model. However, specific assay results for this compound are not publicly available.

Physicochemical Parameters influencing Drugability (e.g., LogP, LogD)

Specific, experimentally determined physicochemical parameters such as the logarithm of the partition coefficient (LogP) and the distribution coefficient (LogD) for this compound are not available in the surveyed literature. These values are crucial in predicting the drug-like properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME) profile. While computational tools can predict these values, verified experimental data for this specific compound have not been published.

In vivo Efficacy Studies in Animal Models (Excluding Human Trial Data)

There is no publicly available evidence of in vivo efficacy studies where this compound was the primary compound under investigation in animal models. The existing literature and patents mention this chemical as a building block for the synthesis of more complex molecules that are then tested for various therapeutic indications.

Proof-of-Concept Studies in Disease Models (e.g., Anti-HIV in models without human data, cancer models)

A review of available scientific literature and patents indicates that this compound is used as an intermediate in the chemical synthesis of compounds targeting a range of diseases, including cancer. However, there are no direct proof-of-concept studies that evaluate the in vivo efficacy of this compound itself as an anti-HIV or anti-cancer agent. The biological activity and efficacy data reported in these studies pertain to the final, more complex molecules synthesized from this precursor, not to the precursor itself.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in understanding the interactions that drive biological activity.

In studies involving derivatives of N-tert-butylpiperazine-1-carboxamide, molecular docking has been successfully employed to elucidate their binding modes with therapeutic targets. For instance, in the investigation of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (B1295725) derivatives as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, molecular docking was a key component. researchgate.net The TRPV1 channel is a significant target for managing pain and inflammation. researchgate.net Docking analyses served to validate three-dimensional quantitative structure-activity relationship (3D-QSAR) models and provided a detailed picture of the interactions between the most active ligands and the receptor's binding site. researchgate.net These simulations revealed that the biological activity of the studied compounds was significantly influenced by a combination of electrostatic fields, hydrophobic fields, and hydrogen bond acceptor interactions. researchgate.net The docking results helped explain how these specific chemical features of the piperazine-1-carboxamide scaffold contribute to its binding affinity and efficacy. researchgate.net

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the system over time. This provides a more realistic representation of the biological environment.

Following molecular docking, MD simulations are often used to assess the stability of the predicted binding pose. For derivatives of the this compound scaffold, MD simulations have been referenced as a key step in the in silico design process. researchgate.net By simulating the docked complex over a period of nanoseconds, researchers can confirm that the ligand remains stably bound within the active site and observe the subtle rearrangements of the ligand and surrounding amino acid residues. This validation is crucial for ensuring the reliability of the docking predictions and for understanding the dynamic nature of the ligand-target interactions that ultimately govern the compound's pharmacological effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

For the N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide series of TRPV1 antagonists, robust 3D-QSAR models were developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net These models demonstrated a satisfactory correlation between the experimental and predicted activities of the compounds. researchgate.net The statistical significance of the models was high, indicating their predictive power. researchgate.net The insights from these models showed that electrostatic and hydrophobic fields, along with hydrogen bond acceptors, were critical contributors to the biological activity. researchgate.net Such QSAR models are invaluable for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts towards the most promising candidates. researchgate.net

Table 1: Statistical Results of 3D-QSAR Models for TRPV1 Antagonists This table presents the statistical validation parameters for the developed 3D-QSAR models.

| Model | Parameter | Value | Source |

|---|---|---|---|

| CoMFA/CoMSIA | Predictive Ability (Q²) | 0.715 | researchgate.net |

| CoMFA/CoMSIA | Coefficient of Determination (R²) | 0.988 | researchgate.net |

| CoMFA/CoMSIA | Standard Error of Estimate (SEE) | 0.048 | researchgate.net |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis involves the study of the different spatial arrangements (conformations) of a molecule and their relative energies. Understanding the preferred conformations of a molecule is fundamental to predicting its interaction with a biological target.

For this compound and its derivatives, conformational analysis is an implicit but critical part of both molecular docking and QSAR modeling. In QSAR studies, a crucial step is the alignment of all molecules in the dataset according to a template structure. researchgate.net This alignment, which involves minimizing the root-mean-square deviation (RMSD) through rotation and translation, ensures that the structural variations are compared consistently. researchgate.net The process inherently explores the relevant conformational space to find the bioactive conformation, which is the specific shape the molecule adopts when it binds to its target. The flexibility of the piperazine (B1678402) ring (which typically adopts a low-energy chair conformation) and the rotational freedom around the amide bond are key factors in its ability to adapt to the topology of a receptor's binding site.

Prediction of Molecular Properties for Design Optimization

A major goal of computational chemistry in drug discovery is to predict the physicochemical and pharmacokinetic properties of a molecule before it is synthesized. This allows for the early identification of potential liabilities and the optimization of the molecular design.

Computational tools are used to predict properties such as Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). researchgate.net In the study of novel TRPV1 antagonists based on the piperazine-1-carboxamide scaffold, the ADMET properties and drug similarity of newly designed compounds were assessed computationally. researchgate.net This step is vital for filtering out compounds that are likely to have poor pharmacokinetic profiles or toxic effects, saving significant time and resources in preclinical and clinical studies. researchgate.net The prediction of these properties allows for a multi-parameter optimization, balancing potency with drug-like characteristics.

Table 2: Predicted Molecular Properties for this compound This table lists key molecular identifiers and computationally predicted properties.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-(tert-butyl)-1-piperazinecarboxamide | |

| InChI Key | MFQDOVOQMLPMEW-UHFFFAOYSA-N | |

| Molecular Formula | C9H19N3O | |

| Hazard Statements | H303, H315, H319, H335 |

Analytical Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and structural analysis of N-tert-butylpiperazine-1-carboxamide. These techniques probe the molecular structure by measuring its interaction with electromagnetic radiation, providing a unique fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the atoms within the molecule.

In ¹H NMR, the signals corresponding to the protons of the tert-butyl group typically appear as a sharp singlet, while the protons on the piperazine (B1678402) ring exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The chemical shifts are influenced by the electron-withdrawing effect of the carboxamide group.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum shows distinct signals for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the carboxamide, and the non-equivalent carbons of the piperazine ring. rsc.org

Table 1: Representative NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Description |

|---|---|---|---|

| ¹³C | CDCl₃ | 154.9 | Carbonyl carbon (C=O) |

| ¹³C | CDCl₃ | 79.9 | Quaternary carbon of tert-butyl group |

| ¹³C | CDCl₃ | 45.9 | Piperazine ring carbons |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. The IR spectrum is particularly informative, displaying characteristic absorption bands corresponding to the vibrations of specific bonds. rsc.org

Key absorptions include a strong band for the C=O (carbonyl) stretching of the amide group, typically observed around 1665 cm⁻¹. The N-H stretching vibration of the secondary amine in the piperazine ring can also be observed, along with C-H stretching vibrations from the alkyl groups. rsc.org Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak in the IR spectrum. nih.gov

Table 2: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3274 | N-H Stretch | Secondary Amine (Piperazine) |

| 2974, 2869 | C-H Stretch | Alkyl groups (tert-butyl & piperazine) |

| 1665 | C=O Stretch | Amide I |

| 1420 | C-H Bend | CH₂ Scissoring |

| 1364 | C-H Bend | tert-butyl Umbrella Mode |

Source: Data compiled from research findings. rsc.org

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. Under electron ionization (EI), the molecule typically exhibits a molecular ion peak ([M]⁺) corresponding to its molecular weight (186.25 g/mol ). rsc.orgnist.gov The fragmentation pattern provides structural clues, often involving the loss of the tert-butyl group or cleavage of the piperazine ring.

Table 3: Mass Spectrometry Data for this compound

| Technique | m/z Value | Interpretation |

|---|---|---|

| GC-MS (EI) | 186 | Molecular Ion [M]⁺ |

| ESI (+ve) | 252 | Fragment |

| ESI (+ve) | 208 | Fragment |

| ESI (+ve) | 146 | Fragment |

Source: Data compiled from research findings. rsc.org

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for separating this compound from impurities and other reactants, allowing for purity assessment and real-time monitoring of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a standard technique for determining the purity of this compound samples. The method utilizes a high-pressure pump to pass the sample in a solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase).

For this compound, reversed-phase columns, such as a C18 column (e.g., Grace econosphere C18 5µ 150 x 4.6 mm), are commonly used. rsc.org The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. Detection is typically achieved using a UV detector.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for identifying and quantifying this compound in complex mixtures, such as reaction crude, with high sensitivity and specificity.

A typical LC-MS system for this analysis might involve a Shimadzu LCMS 2010 EV instrument. rsc.org The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with additives like formic acid to improve ionization and peak shape. rsc.org The mass spectrometer provides molecular weight information for the components as they elute from the column, allowing for positive identification.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used in chemistry to determine the elemental composition of a compound. researchgate.net For organic compounds such as this compound, it is employed to ascertain the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). This method is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. nmrmbc.com The most common method is combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products—carbon dioxide, water, and nitrogen gas—are quantitatively measured. researchgate.neteltra.com From the masses of these products, the percentage composition of the original compound is calculated.

The theoretical elemental composition of this compound, which has the molecular formula C9H19N3O, can be calculated from its atomic constituents and molecular weight. These theoretical values serve as a benchmark against which experimental results are compared. A close agreement between the experimental and calculated values, typically within a deviation of ±0.4%, is widely accepted as confirmation of the compound's identity and purity. researchgate.netnih.gov

Theoretical Elemental Composition

The expected elemental percentages for this compound are derived from its molecular formula, C9H19N3O.

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 58.34% |

| Hydrogen | H | 1.008 | 19 | 19.152 | 10.34% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 22.68% |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.64% |

| Total Molecular Weight | 185.271 | 100.00% |

Research Findings: Comparison of Theoretical and Experimental Data

In research settings, the synthesis of this compound would be followed by its characterization using elemental analysis to confirm that the desired product was obtained. The experimentally determined percentages of carbon, hydrogen, and nitrogen would be reported and compared against the theoretical values calculated above.

The following table illustrates how research findings are typically presented, comparing the calculated theoretical values with experimental results from analysis. A strong correlation between these values provides critical evidence for the structural confirmation of the synthesized compound.

| Element | Theoretical Value (%) | Experimental Value (%) | Deviation (%) |

|---|---|---|---|

| Carbon (C) | 58.34 | Data not available in search results | N/A |

| Hydrogen (H) | 10.34 | Data not available in search results | N/A |

| Nitrogen (N) | 22.68 | Data not available in search results | N/A |

Experimental data for this compound was not available in the provided search results. The table demonstrates the standard format for reporting such data.

Applications in Drug Discovery and Chemical Biology Research

Use as a Chemical Scaffold or Building Block in Library Synthesis

A chemical scaffold is a core structure upon which a variety of substituents are attached to create a library of related compounds. N-tert-butylpiperazine-1-carboxamide and its parent structure, N-Boc-piperazine, are frequently used as building blocks in the synthesis of compound libraries for drug discovery. The piperazine (B1678402) ring offers two nitrogen atoms that can be functionalized, allowing for the systematic exploration of chemical space and structure-activity relationships (SAR).

Researchers have utilized the piperazine-1-carboxamide (B1295725) motif to generate diverse libraries targeting various biological endpoints. For instance, libraries of benzhydrylpiperazine derivatives featuring the carboxamide moiety have been synthesized and screened for cytotoxic activity against various cancer cell lines. mdpi.com In these syntheses, the piperazine core is typically reacted with a range of acid chlorides, sulfonyl chlorides, or isothiocyanates to produce a large set of structurally varied compounds. mdpi.com Similarly, a hybrid compound incorporating a tert-butyl-piperazine-carboxylate tethered to pyrimidine (B1678525) and triazole moieties was synthesized to target estrogen receptor alpha (ERα) in breast cancer, demonstrating the utility of this scaffold in creating complex, multi-functional molecules. mdpi.com The tert-butyl (Boc) protecting group is crucial in these syntheses, as it allows for selective reaction at one piperazine nitrogen while the other is masked, providing precise control over the final molecular architecture.

Table 1: Examples of Libraries Synthesized Using the Piperazine Scaffold

| Library Type | Scaffold/Building Block | Synthetic Variation | Therapeutic Target Area | Reference |

|---|---|---|---|---|

| Benzhydrylpiperazine Carboxamides | Piperazine-1-carboxamide | Reaction with various acid chlorides and isothiocyanates | Cancer | mdpi.com |

| Pyrimidine-Triazole Hybrids | tert-butyl-piperazine-carboxylate | Tethering to pyrimidine and triazole moieties | Breast Cancer (ERα) | mdpi.com |

| Heterocyclic EGFR Inhibitors | tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate | Reaction with a pyrimidine core | Cancer (EGFR) | google.com |

Lead Compound Identification and Optimization

Lead identification is the process of finding chemical compounds that show promising activity against a specific biological target, while lead optimization involves chemically modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). nih.gov

The piperazine-1-carboxamide scaffold has been instrumental in this process. In one notable example, a series of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide derivatives were investigated as potential antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a target for pain and inflammation. chimia.ch Through techniques like 3D Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking, researchers analyzed how different substitutions on the core structure affected biological activity. chimia.ch This computational analysis allowed for the rational design of new compounds with predicted high activity, demonstrating a classic lead optimization cycle where an initial hit is systematically refined to produce a more potent and drug-like candidate. chimia.ch

Table 2: Example of Lead Optimization for TRPV1 Antagonists

| Compound Series | Lead Optimization Technique | Key Findings | Predicted Outcome | Reference |

|---|---|---|---|---|

| N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide derivatives | 3D-QSAR, Molecular Docking, ADMET Prediction | Identified that electrostatic and hydrophobic fields, along with hydrogen bond acceptors, were critical for activity. Validated interactions with the TRPV1 binding site. | Prediction of new derivatives with higher potency than the original lead compound. | chimia.ch |

Development of Molecular Probes for Biological Research

Molecular probes are specialized molecules used to study biological systems, such as visualizing cellular components or quantifying the activity of a drug. researchgate.net They can be fluorescent, radioactive, or, in a more subtle form, isotopically labeled.

The N-tert-butylpiperazine core structure is used in the creation of such probes. A key example is the synthesis of deuterated N-tert-butylpiperazine-1-carboxylate (tert-Butyl piperazine-1-carboxylate-d8). In this probe, eight hydrogen atoms on the piperazine ring are replaced with deuterium, a stable heavy isotope of hydrogen. While chemically identical to the standard compound, its increased mass allows it to be distinguished and quantified by mass spectrometry. Such isotopically labeled compounds serve as invaluable internal standards in pharmacokinetic studies to precisely measure the concentration of the non-labeled drug in biological samples during its development process.

Contribution to Specific Therapeutic Areas

The versatility of the this compound scaffold has led to its exploration in a wide range of therapeutic areas.